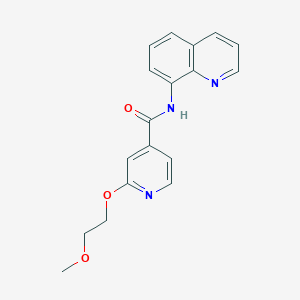
2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide, also known as MEIQI, is a chemical compound that has been of great interest in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology. MEIQI is a derivative of isonicotinamide, which is a well-known compound with a variety of biological activities.
Scientific Research Applications
Antimycobacterial Agent Research
- Moxifloxacin Activity : A study by Gillespie and Billington (1999) highlights the antimycobacterial properties of moxifloxacin, an 8-methoxyquinolone compound. This compound showed significant activity against various Mycobacterium species, suggesting its potential for further antimycobacterial agent research (Gillespie & Billington, 1999).
Synthesis and Biological Properties
- Isoaaptamine Synthesis : Walz and Sundberg (2000) synthesized isoaaptamine, a PKC inhibitor, which parallels the synthesis of 8,9-dimethoxybenzo[de][1,6]naphthyridine. This study provides insights into the synthesis processes involving quinolone intermediates, relevant to the research on 2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide (Walz & Sundberg, 2000).
Aldose Reductase Inhibitors
- Aldose Reductase Inhibition : Qin et al. (2015) developed quinoxalin-2(1H)-one based aldose reductase inhibitors. These compounds also demonstrated antioxidant activity, highlighting their potential in diabetic complications treatment (Qin et al., 2015).
Anti-leishmanial Activity
- Leishmanicidal Activity : A study by Burguete et al. (2008) on 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives revealed significant in vitro leishmanicidal activity. The study emphasizes the role of methoxy radicals in enhancing activity (Burguete et al., 2008).
Structural Aspects in Chemistry
- Structural Analysis of Amides : Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, providing valuable insights into the properties and interactions of similar compounds (Karmakar, Sarma, & Baruah, 2007).
Photochemotherapeutic Agents
- Photochemotherapeutic Research : Chilin et al. (2003) studied 4-hydroxymethylfuro[2,3-h]quinolin-2(1H)-one derivatives, assessing their potential as photochemotherapeutic agents due to their photobinding properties and sequence specificity (Chilin et al., 2003).
properties
IUPAC Name |
2-(2-methoxyethoxy)-N-quinolin-8-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-10-11-24-16-12-14(7-9-19-16)18(22)21-15-6-2-4-13-5-3-8-20-17(13)15/h2-9,12H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHXHNCFGDFUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

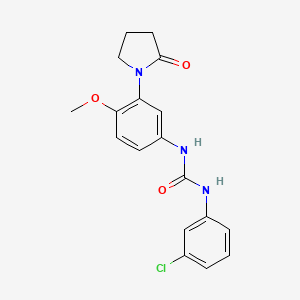

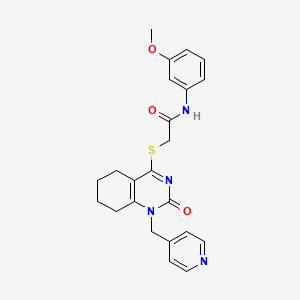
![N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B3018385.png)

![2-(2,4-difluorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3018388.png)
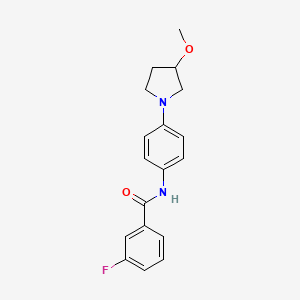
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3018391.png)
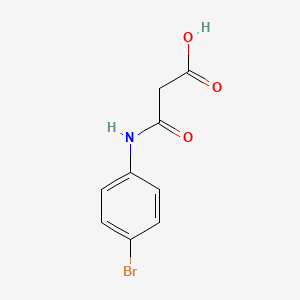
![5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3018394.png)
![N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B3018396.png)
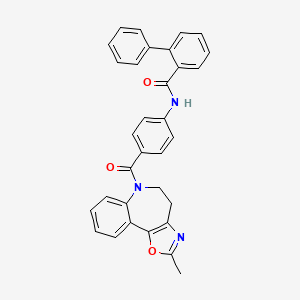
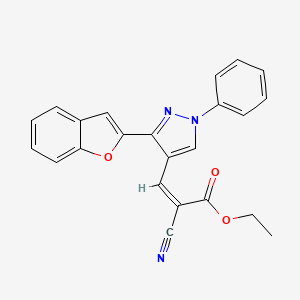
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)